molecular formula C11H13NO4S B13532518 Methyl 1-(4-sulfamoylphenyl)cyclopropane-1-carboxylate

Methyl 1-(4-sulfamoylphenyl)cyclopropane-1-carboxylate

Cat. No.: B13532518
M. Wt: 255.29 g/mol
InChI Key: BUQDONNJHFSICB-UHFFFAOYSA-N
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Description

Methyl 1-(4-sulfamoylphenyl)cyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring attached to a phenyl group with a sulfamoyl substituent and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a phenyl derivative with diazomethane to form the cyclopropane ring, followed by sulfonation and esterification reactions to introduce the sulfamoyl and carboxylate groups, respectively .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-sulfamoylphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl 1-(4-sulfamoylphenyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(4-sulfamoylphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the cyclopropane ring provides structural rigidity that enhances binding affinity. This compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-sulfamoylphenyl)cyclopropane-1-carboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

methyl 1-(4-sulfamoylphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H13NO4S/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)17(12,14)15/h2-5H,6-7H2,1H3,(H2,12,14,15)

InChI Key

BUQDONNJHFSICB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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